N~2~-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE
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Overview
Description
N~2~-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE is a complex organic compound characterized by the presence of furan rings and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE typically involves the reaction of 2-furylcarbonyl chloride with 4-aminocyclohexylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The resulting intermediate is then reacted with 2-furoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N~2~-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N2-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide
- N-(5-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide
- N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide
Uniqueness
N~2~-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of furan rings and a cyclohexyl group differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)cyclohexyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-4,9-12H,5-8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHDZDGULLVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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